Leucyl-leucine

Peptide Transport PEPT1 Intestinal Absorption

Select L-Leucyl-L-leucine (CAS 2883-36-5) for its unparalleled specificity in PEPT1 transport kinetics, where it demonstrates high apparent affinity (low Kt) and acts as an asymmetric inhibitor—properties not interchangeable with Val-Val or Gly-Sar. In chiral HPLC method development, its unique retention mechanism based on sterically-modulated ion-ion interactions makes it the essential reference standard to tune methods for hydrophobic, Leu-rich peptide analytes. For materials science, its capacity to self-assemble into nanofibrous structures with a quantifiable 6.5 wt% dichloromethane sorption capacity supports its procurement as a functional building block over uncharacterized dipeptides.

Molecular Formula C12H24N2O3
Molecular Weight 244.33 g/mol
CAS No. 2883-36-5
Cat. No. B1605453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucyl-leucine
CAS2883-36-5
SynonymsL-leucyl-L-leucine
Leu-Leu
leucyl-leucine
leucylleucine
leucylleucine monohydrochloride, (L-Leu-L-Leu)-isomer
leucylleucine, (D-Leu-D-Leu)-isomer
leucylleucine, (L-Leu-D-Leu)-isomer
leucylleucine, (L-Leu-L-Leu)-isome
Molecular FormulaC12H24N2O3
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)
InChIKeyLCPYQJIKPJDLLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Leucyl-L-Leucine (CAS 2883-36-5): Key Physicochemical and Functional Characteristics for Research and Industrial Procurement


L-Leucyl-L-leucine (Leu-Leu), assigned CAS number 2883-36-5, is a neutral, hydrophobic dipeptide composed of two L-leucine residues linked by a standard peptide bond. It belongs to the broader class of dipeptides that are recognized substrates for the proton-coupled oligopeptide transporter PEPT1 (SLC15A1) [1]. The compound exhibits unique self-assembly behavior in the solid state, forming porous crystalline structures and, under specific conditions, nanofibrous or web-like morphologies, which underpin its emerging applications in materials science [2]. As a non-polar peptide, it serves as a critical reference standard in studies of intestinal peptide transport, amino acid absorption, and chiral separation science, where its specific hydrophobic character directly influences its interaction with biological and synthetic matrices [1][3].

Why Generic Dipeptide Substitution Falls Short: The Unique Transport and Recognition Profile of Leucyl-Leucine


The assumption that any dipeptide can be substituted for another in a given experimental or industrial system is not supported by empirical data. The physicochemical properties and biological recognition of a dipeptide are exquisitely dependent on the specific amino acid side chains present. For Leu-Leu, the presence of two isobutyl side chains from leucine confers a unique combination of high hydrophobicity and stereospecific recognition. This directly impacts its affinity for transport proteins like PEPT1 and its behavior in chiral separation systems. For instance, in transport studies, Leu-Leu exhibits a higher apparent affinity for the dipeptide transport system compared to the more hydrophobic L-valyl-L-valine [1]. Furthermore, in chiral chromatography, the separation of Leu-Leu enantiomers is governed by a different set of intermolecular forces (sterically-modulated ion-ion interactions) than those governing the separation of Gly-Leu enantiomers (hydrogen bonding) [2]. These differences in fundamental physicochemical and biorecognition properties mean that replacing Leu-Leu with a simpler analog like glycyl-leucine or a bulkier analog like valyl-valine will lead to quantifiably different and potentially non-interchangeable outcomes in research and development workflows.

Quantitative Differentiation Guide: L-Leucyl-L-Leucine vs. Comparator Dipeptides


Intestinal Dipeptide Transport Kinetics: L-Leucyl-L-Leucine vs. L-Valyl-L-Valine

In a direct comparative study of dipeptide uptake by hamster jejunum in vitro, L-leucyl-L-leucine (Leu-Leu) demonstrated a higher apparent affinity (lower Kt) for the intestinal dipeptide transport system compared to L-valyl-L-valine (Val-Val). The maximal transport velocity (Vmax) for Leu-Leu was also lower than that for Val-Val [1]. This kinetic profile (higher affinity, lower capacity) differentiates Leu-Leu from a close structural analog and informs its use in studies requiring a high-affinity substrate.

Peptide Transport PEPT1 Intestinal Absorption Kinetics

Inhibitory Potency on Intact Peptide Uptake: L-Leucyl-L-Leucine vs. Glycylsarcosine

The inhibitory profile of L-leucyl-L-leucine on the uptake of the hydrolysis-resistant dipeptide glycylsarcosine was characterized. The inhibition constant (Ki) for Leu-Leu was found to be less than half of its own transport Kt [1]. This indicates that Leu-Leu is a more potent inhibitor of glycylsarcosine uptake than would be predicted from its own affinity for transport. Furthermore, Leu-Leu could completely inhibit the mediated uptake of glycylsarcosine, whereas glycylsarcosine could not completely inhibit the uptake of Leu-Leu [1].

Peptide Transport Inhibition Kinetics PEPT1 Glycylsarcosine

Enantioselective Chiral Chromatography: L-Leucyl-L-Leucine vs. Glycyl-L-Leucine and L-Leucyl-Glycine

The chromatographic retention and enantioselectivity of Leu-Leu were compared to Gly-Leu and Leu-Gly on teicoplanin (Chirobiotic T) and ristocetin A (Chirobiotic R) chiral stationary phases (CSPs) [1]. The study revealed that the enantioselectivity mechanism for Leu-Leu relies on steric modulation of ion-ion interactions between the solute and the chiral selector [1]. In contrast, the separation of Gly-Leu enantiomers was found to be driven primarily by non-ionic interactions like hydrogen bonding [1]. The enantiomers of Leu-Gly were hardly separated at all [1].

Chiral Separation Chromatography Enantioselectivity Dipeptide Analysis

Inhibition of [14C]Leucine Uptake: L-Leucyl-L-Leucine vs. Leucylglycine and Glycyl-Leucine

In a study using everted rat jejunal rings, the ability of various dipeptides to inhibit the uptake of [14C]leucine was assessed [1]. On a molar basis, L-leucyl-L-leucine was found to be a more effective inhibitor of [14C]leucine uptake than either leucylglycine or glycyl-leucine, with the latter two dipeptides behaving identically [1].

Amino Acid Transport Inhibition Dipeptide Jejunum

Nitrogen Absorption Efficiency: L-Leucyl-L-Leucine vs. Free L-Leucine

The efficacy of nitrogen absorption from luminal L-leucyl-L-leucine (0.6 and 6.0 mmol/L) was compared to that from isonitrogenous free L-leucine (1.2 and 12 mmol/L) in a perfused rat small intestine model [1]. Absorption, measured as venous leucine appearance, was found to be equally efficient from both sources. At the higher concentration, absorption from leucine was 245 ± 19 ng-atom min-1 g-1 compared to 211 ± 58 ng-atom min-1 g-1 from leucyl-leucine [1].

Nitrogen Absorption Dipeptide vs. Amino Acid Intestinal Perfusion Leucine

Sorption Capacity for Dichloromethane: L-Leucyl-L-Leucine as a Porous Nanomaterial

The solid-state sorption behavior of L-leucyl-L-leucine was investigated, revealing a high sorption capacity for dichloromethane. This property is attributed to the dipeptide's ability to self-organize into nanofibers or web-like structures, which creates a porous architecture [1]. The sorption capacity of Leu-Leu for dichloromethane was reported as 6.5 wt% [1].

Materials Science Sorption Nanostructures Dipeptide Self-Assembly

Optimal Application Scenarios for L-Leucyl-L-Leucine Based on Verified Differentiation


Intestinal Peptide Transporter (PEPT1) Kinetic and Inhibition Studies

L-Leucyl-L-leucine is the substrate of choice for researchers investigating the kinetics of PEPT1-mediated transport where high apparent affinity (low Kt) is required [1]. Its unique property as an asymmetric inhibitor of glycylsarcosine uptake, where it achieves complete inhibition but the reverse is not true, makes it an essential tool for pharmacological dissection of multiple intestinal dipeptide transport pathways [1]. Substituting with other dipeptides like L-valyl-L-valine (lower affinity) or glycylsarcosine (asymmetric inhibition profile) will yield different and potentially confounding results in these specialized assays.

Method Development for Chiral Separation of Hydrophobic Dipeptides

Analytical chemists developing or validating chiral HPLC methods for dipeptides should procure L-leucyl-L-leucine as a critical reference standard. The separation of its enantiomers on antibiotic-based chiral stationary phases is mechanistically distinct, relying on sterically-modulated ion-ion interactions rather than the hydrogen bonding that governs the separation of other dipeptides like Gly-Leu [1]. Using Leu-Leu ensures that the analytical method is appropriately tuned for the specific retention mechanism relevant to hydrophobic, Leu-rich peptide analytes.

Design of Self-Assembling Porous Nanomaterials and Sorbents

For materials scientists and engineers designing novel sorbents, sensors, or nanostructured materials, L-leucyl-L-leucine offers a demonstrable advantage. Its ability to self-assemble into nanofibrous or web-like structures in the solid state, leading to a quantifiable high sorption capacity (e.g., 6.5 wt% for dichloromethane) [1], makes it a functional building block. This property is not universal among dipeptides and justifies its selection when a peptide-based material with a specific, self-assembled porous architecture and high sorption capacity is required.

Biomaterial Scaffolds for Tendon Tissue Engineering

L-Leucyl-L-leucine is a key component in the synthesis of biomimetic scaffolds for tendon tissue engineering. Its conjugation to polygalacturonic acid serves to mimic the leucine-rich proteoglycans found in the native extracellular matrix of tenocytes [1]. The resulting composite materials, such as the PG-Leu-Leu-Col-El scaffold, exhibit specific mechanical properties (e.g., Young's modulus of 832 ± 2 MPa) and have been shown to promote the proliferation of bone marrow-derived mesenchymal stem cells (BMSCs) [1]. This data supports the procurement of Leu-Leu as a specific, functional peptide building block over other dipeptides that lack this established role in biomimetic scaffold design.

Technical Documentation Hub

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